2-Hydroxy-3-oxoadipate 2-Hydroxy-3-oxoadipate 2-hydroxy-3-oxoadipate(2-) is dicarboxylate anion of 2-hydroxy-3-oxoadipic acid; major species at pH 7.3. It is a conjugate base of a 2-hydroxy-3-oxoadipic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1940271
InChI: InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2
SMILES:
Molecular Formula: C6H6O6-2
Molecular Weight: 174.11 g/mol

2-Hydroxy-3-oxoadipate

CAS No.:

Cat. No.: VC1940271

Molecular Formula: C6H6O6-2

Molecular Weight: 174.11 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-oxoadipate -

Specification

Molecular Formula C6H6O6-2
Molecular Weight 174.11 g/mol
IUPAC Name 2-hydroxy-3-oxohexanedioate
Standard InChI InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2
Standard InChI Key DVIFFQAOYQDXGL-UHFFFAOYSA-L
Canonical SMILES C(CC(=O)[O-])C(=O)C(C(=O)[O-])O

Introduction

Chemical Properties and Structure

Structural Identification

2-Hydroxy-3-oxoadipate is characterized by a six-carbon backbone with two carboxylate groups at positions 1 and 6, a hydroxyl group at position 2, and a ketone (oxo) group at position 3. Its molecular formula is C₆H₆O₇²⁻, representing the dianion form commonly found at physiological pH. The compound has a molecular weight of 174.11 g/mol, making it a relatively small organic molecule .

Nomenclature and Synonyms

The compound is known by several alternative names in the scientific literature, which reflect its chemical structure and properties:

  • 2-Hydroxy-3-oxoadipate (primary name)

  • 2-Hydroxy-3-oxohexanedioate

  • 2-Hydroxy-3-oxoadipate(2-) (indicating its dianionic state)

  • 2-Hydroxy-3-oxoadipate dianion

  • 5-Hydroxylevulinate (related decomposition product)

Chemical Relationships

2-Hydroxy-3-oxoadipate exists in a chemical relationship hierarchy:

  • It is the conjugate base of 2-hydroxy-3-oxoadipic acid

  • The parent compound (2-hydroxy-3-oxoadipic acid) is an oxo dicarboxylic acid comprising adipic acid with an oxo group at position 3 and a hydroxy substituent at position 2

  • It functions as a dicarboxylate anion and is the predominant form at physiological pH

Biochemical Significance

Metabolic Context

2-Hydroxy-3-oxoadipate occupies an important position in cellular metabolism. It serves as an intermediate compound in several biochemical pathways involving carbon fixation and energy metabolism. Its presence in metabolic pathways provides a bridge between the tricarboxylic acid cycle intermediates and glyoxylate metabolism, allowing for metabolic flexibility in various organisms .

Stability and Decomposition

A notable characteristic of 2-hydroxy-3-oxoadipate is its relative instability. Under physiological conditions, it readily undergoes spontaneous decarboxylation to form 5-hydroxylevulinic acid (HLA). This decomposition is a non-enzymatic process driven by the inherent chemical instability of β-keto acids, particularly those with nearby hydroxyl groups that can facilitate electron rearrangements leading to decarboxylation .

Biological Distribution

Enzymatic Production and Metabolism

Enzymatic Synthesis

2-Hydroxy-3-oxoadipate is primarily synthesized through an enzymatic reaction catalyzed by 2-hydroxy-3-oxoadipate synthase (EC 2.2.1.5), a thiamine diphosphate-dependent enzyme. This enzyme has several synonyms, including:

  • (R)-HOA synthase

  • 2-hydroxy-3-oxoadipate glyoxylate-lyase (carboxylating)

  • Alpha-ketoglutarate:glyoxylate carboligase

  • HOA synthase (HOAS)

  • Rv1248c (in mycobacteria)

Reaction Mechanism

The synthesis reaction involves a carboligation process (carbon-carbon bond formation) between two key substrates:

  • Alpha-ketoglutarate (α-KG, also known as 2-oxoglutarate)

  • Glyoxylate (GLX)

Table 1: Enzymatic Reaction Parameters for 2-Hydroxy-3-oxoadipate Synthesis

ParameterDescription
Enzyme2-Hydroxy-3-oxoadipate synthase (EC 2.2.1.5)
SubstratesAlpha-ketoglutarate, Glyoxylate
CofactorThiamine diphosphate (ThDP)
Product2-Hydroxy-3-oxoadipate
Secondary Product5-Hydroxylevulinate (from spontaneous decomposition)
Reaction TypeCarboligation (C-C bond formation)

Research Applications and Recent Findings

Mycobacterial Metabolism Studies

Recent research has characterized the protein Rv1248c from Mycobacterium tuberculosis as a 2-hydroxy-3-oxoadipate synthase. This enzyme was previously incompletely characterized as a thiamine diphosphate-dependent α-ketoglutarate decarboxylase. Through activity-based metabolomic profiling (ABMP), researchers have established its physiological activity as that of a carboligase catalyzing the formation of 2-hydroxy-3-oxoadipate .

Analytical Detection Methods

Several analytical techniques have been employed to detect and quantify 2-hydroxy-3-oxoadipate in biological samples:

  • Liquid chromatography-mass spectrometry (LC-MS) has proven effective for detection of 2-hydroxy-3-oxoadipate and its decomposition product (5-hydroxylevulinate)

  • Proton nuclear magnetic resonance (¹H-NMR) has been used to confirm the structure

  • Chemical trapping methods have been developed to stabilize this relatively unstable compound

  • Extraction in acidic acetonitrile has been reported to maximize recovery of this water-soluble metabolite from biological samples

Biological Function Investigations

The biological functions of 2-hydroxy-3-oxoadipate are still being elucidated, but several potential roles have been proposed:

  • It may serve as an intermediate in alternative carbon metabolism pathways

  • It could function in metabolic adaptation to different nutrient conditions

  • The enzymatic reaction producing it may provide metabolic flexibility for organisms under specific growth conditions

  • Its relatively rapid decomposition to 5-hydroxylevulinate suggests it may serve as a precursor for this compound, which may have its own biological functions

Ontological Classification and Database Entries

Chemical Ontology Classifications

2-Hydroxy-3-oxoadipate appears in several chemical ontology databases:

  • It is classified in the ChEBI (Chemical Entities of Biological Interest) ontology with the identifier CHEBI:57712

  • It is related to 2-hydroxy-3-oxoadipic acid (CHEBI:16278)

  • It has connections to KEGG database entries (C03217)

  • The compound appears in various biochemical pathway databases

Hierarchical Classification

Within chemical ontology systems, 2-hydroxy-3-oxoadipate is classified according to the following hierarchy:

  • It is a type of oxo dicarboxylic acid anion

  • It has functional parentage from adipic acid derivatives

  • It maintains specific relational classifications as a conjugate base

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